methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
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Overview
Description
Methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by a tetrazole ring substituted with a methyl group at the 5-position and a benzoate ester group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction proceeds under reflux conditions, leading to the formation of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methyl group on the tetrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of tetrazole N-oxides.
Reduction: Formation of 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzyl alcohol.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
Methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)benzoate: Similar structure but with a phenyl group instead of a methyl group.
Methyl 4-(5-chloro-1H-1,2,3,4-tetrazol-1-yl)benzoate: Similar structure but with a chloro group instead of a methyl group.
Methyl 4-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)benzoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate is unique due to the specific substitution pattern on the tetrazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 4-(5-methyltetrazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9-5-3-8(4-6-9)10(15)16-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENRSUDXRPALHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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